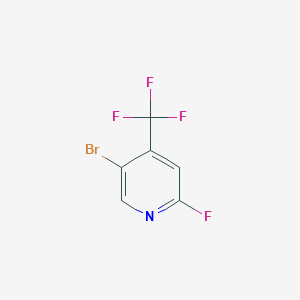

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 2-fluoro-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale halogenation processes. These methods are optimized for high yield and purity, involving the use of specialized equipment to handle the reactive halogenating agents and control the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism by which 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to form stable complexes with various biological molecules. This makes it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)pyridine

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

Uniqueness

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, making it particularly useful in various synthetic and industrial applications .

Actividad Biológica

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a pyridine derivative notable for its significant biological activity. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly enzymes involved in drug metabolism and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₃BrF₄N. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications. The structural features contribute to its reactivity and interactions with biological systems.

This compound primarily exerts its biological effects through:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are critical for the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and potential drug-drug interactions.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways, including those related to oxidative stress and apoptosis. Such interactions can affect gene expression and cellular functions, potentially leading to therapeutic effects in various diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored. Studies have demonstrated that it can downregulate specific proteins associated with cancer progression, such as the X-linked inhibitor of apoptosis protein (XIAP). This mechanism suggests that the compound could be developed as a novel anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

- Absorption and Distribution : The lipophilic nature due to the trifluoromethyl group enhances its absorption in biological systems. Its distribution is likely influenced by interactions with plasma proteins and cell membranes .

- Metabolism : As an inhibitor of cytochrome P450 enzymes, the compound may alter its own metabolism as well as that of co-administered drugs, which is crucial for understanding potential drug interactions .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound significantly inhibited CYP450 enzymes, leading to altered pharmacokinetics in test subjects. The IC50 values indicated potent inhibition comparable to established inhibitors.

- Anticancer Activity Assessment : In vitro studies showed that treatment with this compound resulted in a substantial reduction in cell viability in various cancer cell lines, supporting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-fluoro-pyridine | C₅H₄BrF₃N | Lacks trifluoromethyl group; simpler structure |

| 2-Fluoro-3-bromopyridine | C₅H₄BrF₃N | Different substitution pattern; less lipophilic |

| 4-Bromo-2-fluoropyridine | C₅H₄BrF₂N | Different position of bromine; varied activity |

The trifluoromethyl group in this compound enhances its metabolic stability compared to similar compounds, making it particularly valuable in pharmaceutical development.

Propiedades

IUPAC Name |

5-bromo-2-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHREIZCQVQVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.